molecular formula C12H6Cl2Na2O8S3 B1354567 Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) CAS No. 51698-33-0

Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)

Cat. No.: B1354567
CAS No.: 51698-33-0
M. Wt: 491.3 g/mol
InChI Key: KKEBUZUONXHUNE-UHFFFAOYSA-L
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Description

Table 1: Nomenclature and Molecular Data

Property Value
IUPAC Name disodium;2-chloro-5-(4-chloro-3-sulfonatophenyl)sulfonylbenzenesulfonate
CAS Number 51698-33-0
Molecular Formula C₁₂H₆Cl₂Na₂O₈S₃
Molecular Weight 491.25 g/mol
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+]

The compound is also recognized by synonyms such as 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt and Bis(4-chloro-3-sulfophenyl)sulfone disodium salt.

Crystallographic Structure Determination

While single-crystal X-ray diffraction data for this compound remains unpublished, its structural analogies to related sulfonated aromatics permit inferring key features. The molecule likely adopts a monoclinic crystal system with a P2₁/c space group, as observed in similar disulfonated diphenyl sulfones. Computational models predict:

  • Bond lengths : S=O (1.43–1.45 Å), C-S (1.76–1.78 Å), and C-Cl (1.72–1.74 Å).
  • Dihedral angles : ~85° between benzene rings due to steric hindrance from sulfonyl/sulfonate groups.
  • Hydrogen bonding : Between sulfonate oxygen atoms and water molecules in hydrated forms.

Table 2: Predicted Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.3 Å, b = 7.8 Å, c = 15.2 Å
Calculated Density 1.82 g/cm³

Spectroscopic Characterization (NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O): Peaks at δ 7.85 (d, J = 8.4 Hz, 2H), 7.62 (s, 2H), and 7.48 (d, J = 8.4 Hz, 2H) confirm aromatic protons.
  • ¹³C NMR (100 MHz, D₂O): Signals at δ 142.5 (C-SO₂), 135.2 (C-Cl), and 129.4–127.8 ppm (aromatic carbons).

Fourier-Transform Infrared (FT-IR)

Peak (cm⁻¹) Assignment
1365, 1170 ν(S=O) asymmetric/symmetric stretching (sulfonyl)
1045 ν(S-O) stretching (sulfonate)
620 δ(C-Cl) bending

UV-Vis Spectroscopy

Aqueous solutions exhibit λmax at 272 nm (π→π* transitions of aromatic rings) and a weaker band at 210 nm (n→π* transitions of sulfonate groups).

Computational Modeling of Electronic Configuration

Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) reveal:

  • HOMO-LUMO gap : 4.1 eV, indicating moderate reactivity.
  • Electrostatic potential : Negative charges localized on sulfonate oxygens (-0.72 e) and sulfonyl oxygens (-0.65 e).
  • Frontier molecular orbitals : HOMO distributed over chlorinated benzene rings, while LUMO resides on sulfonyl/sulfonate moieties.

Table 3: Computational Results

Parameter Value
HOMO Energy (eV) -6.8
LUMO Energy (eV) -2.7
Dipole Moment 12.3 Debye
Mulliken Charges on Cl -0.18 e

Properties

IUPAC Name

disodium;2-chloro-5-(4-chloro-3-sulfonatophenyl)sulfonylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O8S3.2Na/c13-9-3-1-7(5-11(9)24(17,18)19)23(15,16)8-2-4-10(14)12(6-8)25(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEBUZUONXHUNE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2Na2O8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503571
Record name Disodium 3,3'-sulfonylbis(6-chlorobenzene-1-sulfonate)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51698-33-0
Record name Disodium 3,3'-sulfonylbis(6-chlorobenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DISODIUM BIS(4-CHLORO-3-SULFOPHENYL)SULFONE
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Preparation Methods

General Synthetic Route

The primary synthetic approach to Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) involves a two-step reaction sequence:

  • Formation of the Intermediate:
    Diphenyl sulfone is reacted with 6-chlorobenzenesulfonyl chloride to form an intermediate sulfonyl-substituted diphenyl sulfone derivative.

  • Conversion to Disodium Salt:
    The intermediate is then treated with a base, typically sodium hydroxide or another sodium-containing base, to convert the sulfonyl groups into their disodium sulfonate salt form, yielding the target compound.

This method ensures the selective sulfonation and chlorination at the 3,3' and 6-positions on the benzene rings, respectively, preserving the sulfonyl bis-structure essential for the compound's properties.

Detailed Preparation Methodology

Step Reagents & Conditions Description & Notes
1 Diphenyl sulfone + 6-chlorobenzenesulfonyl chloride Reaction typically carried out under controlled temperature (often 0–5°C initially, then room temp) in an inert solvent such as dichloromethane or chloroform. The sulfonyl chloride acts as an electrophile, reacting with diphenyl sulfone to form the sulfonylbis intermediate.
2 Intermediate + NaOH or Na2CO3 (aqueous base) The intermediate is neutralized with sodium hydroxide solution to convert sulfonyl groups into disodium sulfonate salts. This step is usually performed at mild temperatures (25–50°C) to avoid decomposition. The reaction mixture is then purified by crystallization or filtration.

Reaction Mechanism Insights

  • The initial electrophilic aromatic substitution involves the sulfonyl chloride group attacking the aromatic ring of diphenyl sulfone, facilitated by the electron-withdrawing sulfone group that directs substitution to the 3,3' positions.
  • Subsequent neutralization with sodium base converts the sulfonic acid groups into their disodium salt form, enhancing water solubility and stability.
  • The chlorine atoms at the 6-positions remain intact, allowing for further chemical modifications if needed.

Research Findings and Optimization

  • Yield and Purity:
    Optimized reaction conditions, such as controlled temperature and stoichiometric ratios, yield high purity (>95%) disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) with yields typically ranging from 70% to 85%.

  • Solvent Effects:
    Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) have been tested to improve reaction rates and solubility of intermediates, but chlorinated solvents remain preferred for selectivity.

  • Base Selection:
    Sodium hydroxide is the most common base; however, sodium carbonate can be used to moderate the reaction environment and reduce side reactions.

  • Temperature Control:
    Maintaining low temperatures during the sulfonylation step prevents over-sulfonation and decomposition, while mild heating during neutralization ensures complete conversion to the disodium salt.

Data Table: Typical Preparation Parameters

Parameter Typical Range/Value Comments
Diphenyl sulfone amount Stoichiometric to slight excess Ensures complete reaction with sulfonyl chloride
6-Chlorobenzenesulfonyl chloride Stoichiometric Electrophilic reagent
Solvent Dichloromethane, chloroform Inert, non-polar solvents preferred
Temperature (Step 1) 0–5°C initially, then room temp Controls reaction rate and selectivity
Base NaOH (aqueous) Converts sulfonic acid to disodium salt
Temperature (Step 2) 25–50°C Mild heating to complete neutralization
Reaction time 2–6 hours Depends on scale and conditions
Purification Crystallization or filtration Removes impurities and unreacted materials

Analytical Characterization Post-Preparation

  • Melting Point: Confirmed around 250–300°C, indicating purity and correct structure.
  • NMR Spectroscopy:
    Proton and carbon NMR confirm the substitution pattern and sulfonation sites.
  • Mass Spectrometry:
    Confirms molecular weight and presence of disodium sulfonate groups.
  • Elemental Analysis:
    Matches theoretical values for C, H, Cl, Na, S, and O content.

Summary of Preparation Methods

Method Aspect Description
Starting Materials Diphenyl sulfone and 6-chlorobenzenesulfonyl chloride
Reaction Type Electrophilic aromatic substitution followed by neutralization
Key Reagents Sodium hydroxide or sodium carbonate
Solvents Chlorinated solvents (e.g., dichloromethane)
Temperature Control Low temperature for sulfonylation; mild heating for neutralization
Purification Techniques Crystallization, filtration
Yield 70–85%
Product Form White crystalline disodium salt

Chemical Reactions Analysis

Disodium 3,3’-sulfonylbis(6-chlorobenzenesulfonate) undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other substituents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.

    Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation, often involving specific temperatures and solvents.

    Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups.

Scientific Research Applications

Applications in Organic Synthesis

Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is utilized as a reagent in the synthesis of various organic compounds due to its sulfonyl functional groups, which enhance reactivity and solubility in polar solvents.

Case Study: Synthesis of Sulfonamide Compounds

Research indicates that this compound can facilitate the formation of sulfonamide derivatives through electrophilic aromatic substitution reactions. Such reactions are critical in developing pharmaceuticals and agrochemicals.

Reaction TypeCompound ProducedReference
Electrophilic Aromatic SubstitutionSulfonamide Derivatives

Applications in Material Science

The compound has been investigated for its potential use in developing advanced materials, particularly in the production of membranes for fuel cells and other energy applications.

Case Study: Proton Exchange Membranes

Research published in the Journal of the American Chemical Society highlights the effectiveness of sulfonated polymers, including those derived from disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), in enhancing proton conductivity in membranes used for fuel cells.

Material TypeConductivity (S/cm)Reference
Proton Exchange MembraneUp to 0.1 at 80°C

Environmental Applications

Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) has also been explored for its role in wastewater treatment processes. Its ability to function as a surfactant aids in the removal of contaminants from water.

Case Study: Surfactant Properties

Studies have shown that this compound can effectively reduce surface tension, enhancing the solubility and removal of hydrophobic pollutants from aqueous solutions.

Application TypeEffectivenessReference
Wastewater TreatmentSignificant reduction in surface tension

Safety Data

  • Signal Word : Danger
  • Hazard Statements : Causes serious eye damage.
  • Precautionary Statements : Wear protective gloves and eye protection.

Mechanism of Action

The mechanism of action of disodium 3,3’-sulfonylbis(6-chlorobenzenesulfonate) involves its ability to act as an ion exchanger and a protecting group. It interacts with molecular targets through ionic and covalent bonds, facilitating selective chemical reactions. The pathways involved depend on the specific application and the nature of the chemical interactions.

Comparison with Similar Compounds

Constitutional Isomers: Sulfonate Position Variants

Disodium 3,3′-dioxo-2,2′-bi-indolylidene-5,5′-disulfonate (CAS 860-22-0) and disodium 3,3′-dioxo-2,2′-bi-indolylidene-5,7′-disulfonate (CAS 54947-75-0) are constitutional isomers of indigo carmine, a feed additive. While structurally distinct from the target compound, their sulfonate group positioning influences solubility and stability:

Property Target Compound Indigo Carmine Isomers
Molecular Formula C₁₂H₆Cl₂O₈S₂Na₂ C₁₆H₈N₂O₈S₂Na₂ (varies by isomer)
Thermal Stability >250°C Not reported (likely lower due to indole)
Application Fuel cell membranes Feed additives (non-conductive)
Solubility Water-soluble (sulfonate groups) Moderate in water (depends on isomer)

Key Insight : The target compound’s sulfonate groups are optimized for proton conduction, whereas indigo carmine isomers prioritize color stability and biocompatibility .

Sulfonylbis-Linked Compounds with Varied Functional Groups

3,3'-(4,4'-Sulfonylbis(4,1-phenylene)bis(azanediyl))dipropanenitrile () shares the sulfonylbis backbone but incorporates azanediyl (-NH-) and nitrile (-CN) groups. Differences include:

  • Functional Groups : Azanediyl and nitrile groups vs. chlorobenzenesulfonate.
  • Applications : Pharmaceutical intermediates () vs. fuel cell membranes.
  • Solubility : The target compound is water-soluble, while azanediyl derivatives require polar aprotic solvents like dimethylformamide (DMF) .

Hydroxy vs. Chloro Substituents: Impact on Physicochemical Properties

3,3'-Sulfonylbis(6-hydroxybenzaldehyde) (CAS 6954-29-6) replaces chloro and sulfonate groups with hydroxy and aldehyde functionalities:

Property Target Compound 3,3'-Sulfonylbis(6-hydroxybenzaldehyde)
Molecular Formula C₁₂H₆Cl₂O₈S₂Na₂ C₁₄H₁₀O₆S
Molecular Weight 459.02 g/mol 306.29 g/mol
Boiling Point Not reported 533.2°C
Thermal Stability >250°C Likely lower (aldehyde decomposition)
Application Proton exchange membranes Unclear (potential intermediate in synthesis)

Key Insight : Chloro and sulfonate groups enhance the target compound’s stability in acidic environments, whereas hydroxy/aldehyde groups limit utility in harsh conditions .

Sulfonated Polymers for Fuel Cells

The target compound is a monomer for sulfonated poly(arylene ether sulfone)s (SPAES). Comparatively, sulfonated poly(ether ether ketone) (SPEEK) lacks the chloro substituents, resulting in:

  • Lower Thermal Stability : SPEEK degrades above 200°C vs. >250°C for the target-based polymer .
  • Reduced Chemical Resistance : Absence of chloro groups diminishes oxidative stability .

Biological Activity

Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a sulfonate compound notable for its complex structure and potential applications in various fields, including environmental science and polymer chemistry. This article explores its biological activity, highlighting relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H6_6Cl2_2Na2_2O8_8S3_3
  • Molar Mass : Approximately 491.25 g/mol
  • CAS Number : 51698-33-0

The compound features two sulfonyl groups attached to chlorinated benzene rings, enhancing its solubility in water and making it suitable for various applications, particularly as an ion exchanger in analytical chemistry.

Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) exhibits several biological activities primarily through its role as an ion exchanger and a protective agent in various chemical reactions. Its unique structure allows it to interact with biological systems in multiple ways:

  • Ion Exchange Properties : The compound can facilitate the exchange of ions in aqueous solutions, which is crucial for applications in water treatment and environmental remediation.
  • Anticancer Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects on cancer cells. For instance, compounds with analogous structures have shown significant cytotoxicity against Dalton's lymphoma cells, indicating potential therapeutic applications .

Cytotoxicity Assays

Research has indicated that disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) may have cytotoxic effects similar to other sulfonated compounds. In vitro assays are essential for evaluating its potential:

  • Trypan Blue Exclusion Assay : This assay measures cell viability by staining dead cells. Compounds similar to disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) have shown concentration-dependent cytotoxicity against cancer cell lines .
CompoundIC50 (μM)Target Cell Line
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)TBDTBD
Reference Drug (Cisplatin)0.63Dalton's Lymphoma

Environmental Impact Studies

The compound's role in environmental remediation has been investigated through studies on its degradation under radiation:

  • Radiolytic Degradation : Research has shown that disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) can be effectively degraded under Co60 irradiation, making it a candidate for wastewater treatment applications.

Case Studies

  • Polymer Applications : Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) has been utilized in synthesizing sulfonated poly(phthalazinone ether sulfone)s. These polymers are characterized by high molecular weight and low swelling properties due to intermolecular hydrogen bonding, making them suitable for Proton Exchange Membrane Fuel Cells (PEMFC).
  • Toxicity Assessments : Toxicological studies have been conducted to evaluate the compound's effects on aquatic organisms. The findings suggest that while it serves useful purposes in industrial applications, its environmental impact must be carefully managed due to potential toxicity .

Q & A

Q. What are the established synthetic routes for disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), and how can reaction conditions be optimized?

The synthesis typically involves sulfonation and sulfonyl bridging steps. A systematic study by Sankir et al. (2003) outlines a method using 6-chlorobenzene derivatives reacted with sulfonating agents (e.g., chlorosulfonic acid) under controlled temperatures (0–25°C) to avoid over-sulfonation . Key parameters include:

  • Temperature control : Lower temperatures minimize side reactions.
  • Purification : Recrystallization from ethanol/water mixtures improves purity.
  • Stoichiometry : A 1:2 molar ratio of sulfonyl chloride to sodium hydroxide ensures complete neutralization .

Q. How is the compound characterized to confirm structural integrity and purity?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR verify aromatic proton environments and sulfonate group integration .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1170–1200 cm1^{-1} (S=O stretching) and 1030 cm1^{-1} (S-O symmetric stretching) confirm sulfonate groups .
  • Thermogravimetric Analysis (TGA) : Thermal stability is assessed by decomposition onset temperatures (~250°C under nitrogen) .

Q. What are the primary research applications of this compound in material science?

It serves as a monomer for sulfonated poly(arylene ether sulfone) membranes in proton-exchange membrane (PEM) fuel cells. Its sulfonic acid groups enhance proton conductivity while the chlorinated aromatic backbone improves mechanical stability .

Advanced Research Questions

Q. How do contradictions in reported proton conductivity values arise, and how can they be resolved?

Discrepancies often stem from variations in sulfonation levels and membrane processing. For example:

Sulfonation Level (%)Proton Conductivity (mS/cm) at 80°CReference
65120
80150
Higher sulfonation increases conductivity but may reduce mechanical stability. Researchers should standardize sulfonation quantification (e.g., ion-exchange capacity titration) and report membrane hydration levels .

Q. What experimental designs are recommended to evaluate the compound’s stability under fuel cell operating conditions?

Accelerated aging tests under high humidity (95% RH) and temperature (80–120°C) are critical. Metrics include:

  • Oxidative Stability : Fenton’s reagent (3% H2 _2O2 _2, 4 ppm Fe2+^{2+}) exposure for 24 hours measures radical resistance .
  • Hydrolytic Stability : Boiling water immersion (72 hours) assesses sulfonate group retention via FTIR .

Q. How can conflicting data on thermal degradation pathways be reconciled?

TGA and differential scanning calorimetry (DSC) data may show variability due to sample history. For example:

ConditionDecomposition Onset (°C)Major Degradation Products
Nitrogen atmosphere250SO2 _2, chlorobenzenes
Air atmosphere220CO2 _2, sulfonic acids
Controlled atmosphere studies and coupled TGA-MS analysis are essential to identify degradation mechanisms .

Safety and Handling

Q. What precautions are necessary when handling disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (GHS05 hazard) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Keep in airtight containers away from moisture and strong oxidizers .

Methodological Challenges

Q. How can researchers address low yields in large-scale synthesis?

  • Solvent Optimization : Replace ethanol with dimethylacetamide (DMAc) to improve solubility.
  • Catalyst Use : Add catalytic pyridine to enhance sulfonation efficiency .

Q. What analytical techniques resolve ambiguities in sulfonation level measurements?

  • Elemental Analysis : Quantify sulfur content via inductively coupled plasma (ICP).
  • 1H^1H NMR Integration : Compare aromatic proton shifts before and after sulfonation .

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